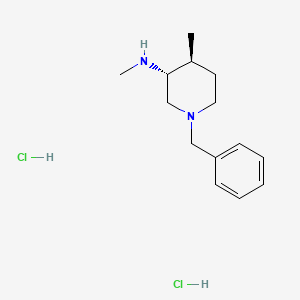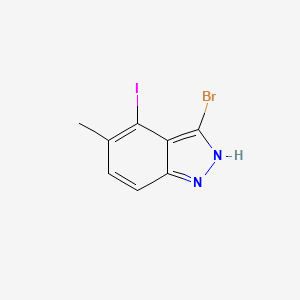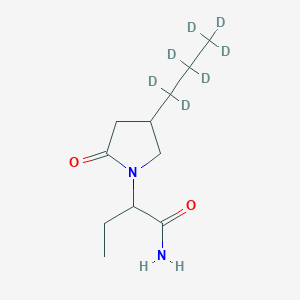
10,12-Tricosadiynoic Acid Carnitine Ester Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Tricosadiynoic Acid Carnitine Ester Chloride typically involves the esterification of 10,12-Tricosadiynoic Acid with carnitine, followed by the formation of the chloride salt. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction conditions and improve efficiency. The final product is then purified through crystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
10,12-Tricosadiynoic Acid Carnitine Ester Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
10,12-Tricosadiynoic Acid Carnitine Ester Chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
作用機序
The mechanism of action of 10,12-Tricosadiynoic Acid Carnitine Ester Chloride involves the inhibition of acyl-CoA oxidase-1 (ACOX1). This enzyme plays a crucial role in the β-oxidation of fatty acids in the peroxisomes. By inhibiting ACOX1, the compound can modulate lipid metabolism and reduce the accumulation of ROS, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
10,12-Tricosadiynoic Acid: The parent compound, known for its high specificity and selectivity as an ACOX1 inhibitor.
10,12-Tricosadiynoic Acid Methyl Ester: A derivative with similar chemical properties but different applications.
Uniqueness
10,12-Tricosadiynoic Acid Carnitine Ester Chloride stands out due to its enhanced solubility and bioavailability compared to its parent compound. The addition of the carnitine ester moiety improves its cellular uptake and therapeutic potential .
特性
分子式 |
C30H52NO4+ |
|---|---|
分子量 |
490.7 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-tricosa-10,12-diynoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C30H51NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-28(26-29(32)33)27-31(2,3)4/h28H,5-13,18-27H2,1-4H3/p+1/t28-/m1/s1 |
InChIキー |
KVXZMDCOBUKVCY-MUUNZHRXSA-O |
異性体SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


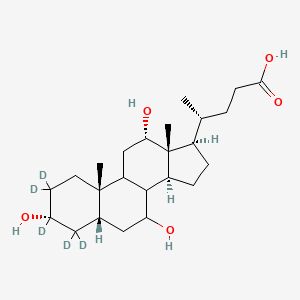
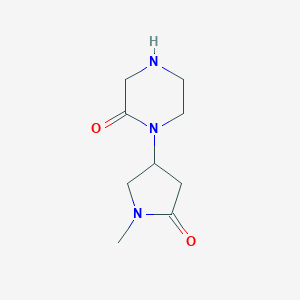
![1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine](/img/structure/B13840541.png)

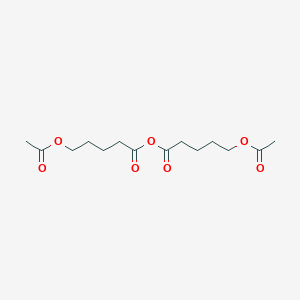
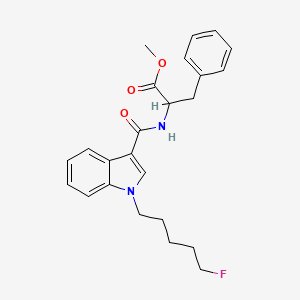
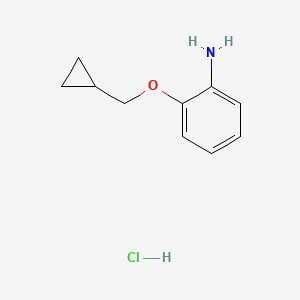
![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
![4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester](/img/structure/B13840579.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)
